molecular formula C17H13FN2O3 B1209650 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid CAS No. 106891-93-4

6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid

Cat. No.: B1209650
CAS No.: 106891-93-4
M. Wt: 312.29 g/mol
InChI Key: ISJRMOARTUIEPA-UHFFFAOYSA-N
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Description

E 3846 is a small molecule drug developed by Esteve, primarily known for its role as a DNA topoisomerase inhibitor. This compound is currently in the preclinical stage of development and is being investigated for its potential to treat bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E 3846 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary information held by Esteve. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical reactions .

Industrial Production Methods

Industrial production of E 3846 would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, adhering to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

E 3846 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of E 3846 could yield various oxidized derivatives, while reduction could yield reduced forms of the compound .

Scientific Research Applications

E 3846 has several scientific research applications, including:

Mechanism of Action

E 3846 exerts its effects by inhibiting DNA topoisomerase, an enzyme crucial for DNA replication and transcription. By binding to the enzyme, E 3846 prevents the relaxation of supercoiled DNA, thereby inhibiting bacterial DNA replication and transcription. This leads to the death of bacterial cells, making E 3846 a potent antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

E 3846 is unique due to its specific structure, which includes a pyrrol ring substituent at position 7. This structural feature enhances its activity against certain bacterial strains, including methicillin-resistant Staphylococcus species. Additionally, E 3846 shows increased activity at acidic pH, which is a distinct advantage over other fluoroquinolones .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-13-7-11-14(8-15(13)19-5-1-2-6-19)20(10-3-4-10)9-12(16(11)21)17(22)23/h1-2,5-10H,3-4H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJRMOARTUIEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C=CC=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147804
Record name 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106891-93-4
Record name 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106891934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-3846
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R979UVH81V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does E-3846 compare to other fluoroquinolones like norfloxacin and ciprofloxacin in terms of its in vitro activity against different bacterial species?

A: E-3846 exhibits superior in vitro activity compared to norfloxacin against various bacterial species, including Staphylococcus species (including methicillin-resistant strains) and members of the Enterobacteriaceae family [, ]. While E-3846 shows similar activity to ciprofloxacin against Streptococcus (Enterococcus) faecalis, it is generally less active than ciprofloxacin against other Enterobacteriaceae. Notably, E-3846 demonstrates greater activity against Staphylococcus species compared to both norfloxacin and ciprofloxacin [, ].

Q2: Does the pH of the environment influence the antibacterial activity of E-3846? How does this compare to other fluoroquinolones?

A: Interestingly, the activity of E-3846 increases under acidic conditions []. This contrasts with norfloxacin and ciprofloxacin, which experience a significant reduction in activity in acidic environments []. This unique characteristic could have implications for the efficacy of E-3846 in specific physiological conditions or infection sites.

Q3: What evidence exists regarding the in vivo efficacy of E-3846 in treating bacterial infections?

A: Studies using rat models have demonstrated the promising therapeutic potential of E-3846. It exhibits excellent efficacy in treating experimental cystitis and pyelonephritis caused by various bacterial species, including S. faecalis, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Pseudomonas aeruginosa [].

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